molecular formula C12H16BrN3O4 B2406194 2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1823840-73-8

2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B2406194
CAS No.: 1823840-73-8
M. Wt: 346.181
InChI Key: IADGPAHEBFAGOR-UHFFFAOYSA-N
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Description

2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound characterized by its bromine atom, tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable amino acid derivative followed by bromination and protection of the amino group with the Boc group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The bromine atom can be reduced to form a corresponding hydroxyl group.

  • Substitution: : The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Hydroxyl-containing derivatives.

  • Substitution: : Azides, iodides, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential use in the development of new therapeutic agents, particularly in the treatment of diseases involving the central nervous system or infectious diseases.

  • Industry: : It can be employed in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the Boc protecting group and the bromine atom Similar compounds include other imidazo[1,2-a]pyrazines and related heterocyclic compounds, which may differ in their functional groups or substitution patterns

List of Similar Compounds

  • Imidazo[1,2-a]pyrazine derivatives

  • Brominated heterocyclic compounds

  • Other Boc-protected amino acids

Properties

IUPAC Name

2-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O4/c1-12(2,3)20-11(19)15-4-5-16-7(6-15)14-9(13)8(16)10(17)18/h4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADGPAHEBFAGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)O)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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